Dehydrorotenone

Mitochondrial Toxicology Complex I Inhibition Structure-Activity Relationship

Select Dehydrorotenone (3466-09-9) for targeted mitochondrial complex I SAR studies where rotenone's high potency (IC50 ~8-20 nM) obscures subtle structure-activity relationships. This 6a,12a-dehydro rotenoid exhibits substantially lower complex I inhibitory activity, negligible insecticidal effects, and unique alkali resistance. Ideal for dose-response titrations, UV-based rotenone quantification method validation, and leukemia screening (IC50 7.6-19.4 μM). Not interchangeable with rotenone or deguelin—procure specifically for comparative pharmacology or antioxidant studies.

Molecular Formula C23H20O6
Molecular Weight 392.4 g/mol
CAS No. 3466-09-9
Cat. No. B1670207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrorotenone
CAS3466-09-9
SynonymsDehydrorotenone; 
Molecular FormulaC23H20O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC
InChIInChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3/t16-/m1/s1
InChIKeyGFERNZCCTZEIET-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dehydrorotenone (CAS 3466-09-9): 6a,12a-Dehydro Rotenoid Procurement and Research Tool Overview


Dehydrorotenone (CAS 3466-09-9) is a 6a,12a-dehydro rotenoid naturally occurring in the Leguminosae family, particularly in Derris and Tephrosia species [1]. It is structurally characterized by a double bond at the 6a,12a position relative to rotenone, with molecular formula C23H20O6 and molecular weight 392.40 g/mol [2]. As a rotenone analog, dehydrorotenone acts as a mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitor, interfering with the electron transport chain and cellular respiration . It has been isolated alongside other rotenoids including rotenone, deguelin, and tephrosin [3]. Notably, dehydrorotenone exhibits resistance to alkaline decomposition, a chemical property differentiating it from its parent compound rotenone .

Dehydrorotenone vs. Rotenone and Other Rotenoids: Why Structural 6a,12a-Dehydrogenation Demands Precise Compound Selection


The 6a,12a-dehydro modification in dehydrorotenone fundamentally alters its biological profile relative to rotenone and other rotenoids, precluding simple substitution. While rotenone is a potent mitochondrial complex I inhibitor with broad insecticidal and piscicidal activity, dehydrorotenone exhibits a dramatically different potency spectrum: it is significantly less active in complex I inhibition and organismal toxicity assays compared to rotenone [1]. Additionally, dehydrorotenone demonstrates negligible insecticidal activity against armyworm larvae whereas rotenone shows potent effects (LD50 = 0.16 μg/g) [2]. The structural dehydrogenation also confers distinct chemical properties, including enhanced resistance to alkaline decomposition , and unique analytical behavior: dehydrorotenone produces negative bias in UV-based rotenone quantification [3]. These marked differences in target potency, organismal toxicity, and analytical detectability underscore why dehydrorotenone must be specifically procured for research applications rather than assumed interchangeable with rotenone, deguelin, or other rotenoid analogs.

Dehydrorotenone (CAS 3466-09-9) Quantitative Differentiation Evidence: Head-to-Head Rotenoid Comparisons


Dehydrorotenone Shows Dramatically Reduced Complex I Inhibition Potency vs. Rotenone in Direct Comparative SAR Analysis

In a direct head-to-head comparison of six rotenoids for NADH:ubiquinone oxidoreductase (complex I) inhibitory activity, dehydrorotenone exhibited markedly lower potency than rotenone. The study established a potency rank order of rotenoids (1 and 2) > oxadehydrorotenoids (5 and 6) > trans- and cis-oxarotenoids (7 and 8) > dehydrorotenoids (3 and 4) [1]. The observed potency increase upon conversion of dehydrorotenone to either rotenone or oxadehydrorotenone confirms that the 6a,12a-dehydro modification substantially reduces complex I inhibitory activity [2]. This reduced target engagement represents a key differentiating factor for selecting dehydrorotenone as a lower-potency tool compound relative to rotenone in mitochondrial studies.

Mitochondrial Toxicology Complex I Inhibition Structure-Activity Relationship Rotenoid Potency

Dehydrorotenone Exhibits Cytotoxicity IC50 of 7.6-19.4 μM in Leukemia Cell Lines: Differential Cancer Cell Sensitivity Data

In a 2026 study evaluating rotenoids from Derris elliptica, 13-homo-13-oxa-6a,12a-dehydrorotenone (compound 3) demonstrated concentration-dependent suppression of cell growth across multiple tumor-derived cell lines, yielding IC50 values of 19.4 μM in Jurkat cells and 7.6 μM in NALM-6 leukemia cells [1]. The compound also induced decreased fraction of cells residing in the G2/M phase, indicating cell cycle modulation effects [2]. This demonstrates that the 6a,12a-dehydro rotenoid scaffold retains cytotoxicity against hematological cancer cell lines, albeit with cell line-dependent potency variation (2.55-fold difference between Jurkat and NALM-6).

Anticancer Research Cytotoxicity Leukemia Cell Cycle Arrest

Dehydrorotenone Shows No Detectable Insecticidal Activity vs. Rotenone (LD50 = 0.16 μg/g) in Armyworm Larvae Bioassay

In a comparative insecticidal bioassay against Spodoptera litura F. (armyworm) larvae, rotenone exhibited the highest potency among pure compounds tested with LD50 = 0.16 μg/g body weight, followed by amorpholone (LD50 = 0.31 μg/g) and rotenonone (LD50 = 0.68 μg/g) [1]. In stark contrast, dehydrorotenone was found to be completely inactive in the same assay system [2]. This complete loss of insecticidal activity in dehydrorotenone relative to rotenone represents a striking functional divergence driven by the 6a,12a-dehydro structural modification.

Insecticidal Activity Pesticide Research Spodoptera litura Rotenoid Structure-Activity

Dehydrorotenone Displays High Antioxidant Activity but Low Larvicidal Activity (LC50 ~12.88 μg/mL Reference Range)

A 2009 study evaluated the antioxidant and larvicidal activities of Tephrosia egregia extracts and its major component dehydrorotenone against Aedes aegypti mosquito larvae. High antioxidant activity was found for dehydrorotenone and methanol/ethyl acetate extracts from roots and stems [1]. However, while the hexane extract from stems showed potent larvicidal activity with LC50 = 12.88 ± 0.64 μg/mL, dehydrorotenone as a purified compound demonstrated low larvicidal activity . This divergent bioactivity profile—high antioxidant capacity coupled with minimal larvicidal effect—differentiates dehydrorotenone from more broadly toxic rotenoids and suggests utility in antioxidant-focused research applications.

Antioxidant Activity Larvicidal Screening Aedes aegypti Natural Product Bioactivity

Dehydrorotenone Produces Negative Bias in UV Spectrophotometric Rotenone Quantification: Analytical Differentiation Data

In collaborative trials validating ultraviolet (UV) methods for rotenone quantification, the presence of other rotenoids was found to introduce systematic bias. Specifically, sumatrol, rotenolone, and deguelin cause positive errors of decreasing magnitude, whereas elliptone, toxicarol, tephrosin, dehydrodeguelin, and dehydrorotenone produce negative biases of increasing magnitude [1]. This analytical behavior provides a diagnostic signature differentiating dehydrorotenone from positively interfering rotenoids. In infrared (IR) analysis, the baseline method showed an inherent positive bias of approximately 8% but demonstrated superiority due to greater insensitivity to deguelin interference [2].

Analytical Chemistry Spectrophotometric Analysis Quality Control Rotenoid Quantification

Dehydrorotenone Exhibits Resistance to Alkaline Decomposition: Chemical Stability Differentiator vs. Rotenone

Dehydrorotenone demonstrates a distinct chemical stability profile characterized by resistance to alkaline decomposition, a property that differentiates it from rotenone . When treated with alkaline solution or alkaline solution containing zinc, dehydrorotenone can absorb 2 molecules of water and convert into acid solution, a behavior not observed with rotenone under comparable conditions . This differential chemical reactivity stems from the 6a,12a-dehydro structural modification and provides a stability advantage in alkaline environments.

Chemical Stability Alkaline Resistance Formulation Chemistry Rotenoid Degradation

Dehydrorotenone (CAS 3466-09-9): Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Toxicology Studies Requiring Lower-Potency Complex I Inhibition

For researchers investigating mitochondrial complex I (NADH:ubiquinone oxidoreductase) function where rotenone's high potency (IC50 ~8-20 nM) may obscure subtle structure-activity relationships or induce excessive toxicity, dehydrorotenone serves as a lower-potency alternative. Direct comparative SAR studies confirm that dehydrorotenoids rank lowest in complex I inhibitory potency among six rotenoid classes, while rotenone and deguelin rank highest [1]. This graded potency enables dose-response studies across a wider concentration range without immediate cellular respiration collapse. The compound's well-defined mechanism at the rotenone binding site ensures target specificity while allowing titration of inhibitory effect magnitude.

Leukemia and Cancer Cell Line Screening with Defined Cytotoxicity Parameters

Dehydrorotenone and its 13-homo-13-oxa derivatives are suitable for anticancer screening programs focused on hematological malignancies. Recent studies demonstrate concentration-dependent cytotoxicity with IC50 values of 19.4 μM in Jurkat T-cell leukemia and 7.6 μM in NALM-6 B-cell precursor leukemia cells, accompanied by G2/M phase cell cycle modulation [2]. This defined activity profile supports its use as a reference compound in leukemia-focused screening cascades, with the 2.55-fold differential sensitivity between cell lines providing a benchmark for comparative compound evaluation. Researchers should note that dehydrorotenone demonstrates cell line-dependent potency, necessitating careful cell panel selection.

Analytical Method Development and Quality Control of Rotenoid-Containing Botanical Products

In analytical chemistry applications, dehydrorotenone serves as an essential reference standard for method validation and interference assessment in rotenone quantification. The compound produces characteristic negative bias in UV spectrophotometric analysis, distinguishing it from deguelin, sumatrol, and rotenolone which generate positive errors [3]. This property makes dehydrorotenone valuable for developing robust HPLC-UV or LC-MS methods for rotinoid profiling in complex botanical matrices, including cubé resin, derris extracts, and commercial piscicide formulations where multiple rotenoids co-occur [4].

Antioxidant Natural Product Research with Reduced Off-Target Larvicidal Toxicity

Investigators studying natural product antioxidants may select dehydrorotenone when high antioxidant capacity is desired without confounding larvicidal or insecticidal effects. Studies confirm high antioxidant activity for dehydrorotenone in DPPH radical scavenging assays, yet purified dehydrorotenone shows low larvicidal activity against Aedes aegypti larvae [5]. This contrasts sharply with rotenone (LD50 = 0.16 μg/g against armyworm) and crude hexane extracts (LC50 = 12.88 μg/mL against mosquito larvae) [6]. The compound's favorable predicted ADMET profile including 99.55% probability of human intestinal absorption and 55% probability of blood-brain barrier penetration [7] further supports its consideration in cellular antioxidant studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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